Product packaging for ent-8-Hydroxy Efavirenz(Cat. No.:CAS No. 342621-26-5)

ent-8-Hydroxy Efavirenz

Cat. No.: B120399
CAS No.: 342621-26-5
M. Wt: 331.67 g/mol
InChI Key: OOVOMPCQLMFEDT-CYBMUJFWSA-N
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Description

ent-8-Hydroxy Efavirenz is a primary metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy . Efavirenz is a potent inhibitor of the wild-type HIV-1 reverse transcriptase, and its activity is dependent on intracellular conversion to its active form . The formation of the 8-hydroxy metabolite is a major metabolic pathway for Efavirenz, primarily mediated by the cytochrome P450 enzyme CYP2B6 . Studying metabolites like this compound is crucial for investigating the complete pharmacokinetic and metabolic profile of the parent drug, including pathways that may lead to mechanism-based enzyme inactivation . This compound is an important standard for in vitro drug metabolism studies, such as those utilizing human liver microsomes, to understand potential herb-drug and drug-drug interactions . Researchers can use this compound to explore the structure-activity relationships of Efavirenz-related compounds and their effects on enzymatic activity . This compound is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClF3NO3 B120399 ent-8-Hydroxy Efavirenz CAS No. 342621-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVOMPCQLMFEDT-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111406
Record name (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342621-26-5
Record name (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342621-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Biotransformation Pathways of Ent 8 Hydroxy Efavirenz

Cytochrome P450-Mediated Hydroxylation of Efavirenz (B1671121)

The initial and principal step in the metabolism of efavirenz is its hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com This process results in the formation of ent-8-Hydroxy Efavirenz.

Primary Catalysis by Cytochrome P450 2B6 (CYP2B6)

The major enzyme responsible for the conversion of efavirenz to this compound is Cytochrome P450 2B6 (CYP2B6). pharmgkb.orgnih.gov This enzyme is the primary catalyst for the 8-hydroxylation of efavirenz. nih.govunivmed.org The central role of CYP2B6 in this metabolic pathway has been consistently demonstrated in numerous in vitro and in vivo studies. nih.govscielo.br In fact, approximately 80% of efavirenz undergoes hydroxylation via CYP2B6. researchgate.net The metabolism of efavirenz by CYP2B6 leads to the formation of 8-hydroxyefavirenz (B1664214). nih.gov

Minor Contributions from Other Cytochrome P450 Isoforms

While CYP2B6 is the principal enzyme, other CYP450 isoforms also contribute to the formation of this compound, albeit to a lesser extent. These minor contributors include CYP3A4, CYP3A5, CYP1A2, and CYP2A6. pharmgkb.orgnih.govup.ac.za In vitro studies have shown that expressed CYP3A4/5 and CYP1A2 exhibit activity towards efavirenz 8-hydroxylation, although their in vivo contribution is considered marginal. nih.gov CYP2A6 has also been identified as contributing to the 8-hydroxylation of efavirenz. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in Efavirenz 8-Hydroxylation

EnzymeRole in 8-HydroxylationLevel of Contribution
CYP2B6 Primary catalystMajor pharmgkb.orgnih.gov
CYP3A4 Minor contributorMinor pharmgkb.orgnih.gov
CYP3A5 Minor contributorMinor pharmgkb.orgnih.gov
CYP1A2 Minor contributorMinor pharmgkb.orgnih.gov
CYP2A6 Minor contributorMinor pharmgkb.orgnih.gov

In Vitro and In Vivo Formation Rate Variability of this compound

Significant inter-individual variability has been observed in the formation rate of this compound. pharmgkb.org Studies using human liver microsomes have demonstrated considerable differences in the formation rate of this metabolite among different samples. pharmgkb.orgnih.gov This variability can be attributed in part to genetic polymorphisms in the CYP2B6 gene, which can lead to altered enzyme activity and, consequently, variations in efavirenz plasma concentrations. scielo.brnih.gov For instance, the CYP2B6*6 genotype is associated with decreased clearance of both efavirenz and 8-hydroxyefavirenz. nih.gov

Secondary Metabolism of this compound

Following its formation, this compound undergoes further metabolic transformations, primarily through subsequent hydroxylation and glucuronidation. These secondary metabolic pathways are crucial for the eventual elimination of the drug from the body.

Glucuronidation of Hydroxylated Efavirenz Metabolites

The hydroxylated metabolites of efavirenz, including this compound and 8,14-Dihydroxyefavirenz, are further processed through glucuronidation. This is a phase II metabolic reaction where a glucuronic acid moiety is attached to the hydroxyl group, increasing the water solubility of the metabolites and facilitating their excretion in the urine. pharmgkb.orgnih.gov The major metabolite found in urine is 8-hydroxy-EFV-glucuronide. pharmgkb.orgmdpi.com

Multiple UDP-glucuronosyltransferase (UGT) isoforms are capable of catalyzing the glucuronidation of these hydroxylated efavirenz metabolites. pharmgkb.orgnih.gov In vitro studies have identified several UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, as being able to form glucuronide conjugates of the hydroxylated metabolites. pharmgkb.orgnih.gov Interestingly, while the N-glucuronidation of the parent drug, efavirenz, shows significant inter-individual variation, the glucuronidation rates of 7-OH EFV, 8-OH EFV, and 8,14-diOH EFV are nearly identical across different human liver microsomes. tandfonline.com

Table 2: UGT Isoforms Involved in the Glucuronidation of Hydroxylated Efavirenz Metabolites

UGT IsoformCatalytic Activity
UGT1A1 Active pharmgkb.org
UGT1A3 Active pharmgkb.org
UGT1A7 Active pharmgkb.org
UGT1A8 Active pharmgkb.org
UGT1A9 Active pharmgkb.org
UGT1A10 Active pharmgkb.org
UGT2B7 Active pharmgkb.org
Identification and Role of UDP-Glucuronosyltransferase (UGT) Isoforms

The biotransformation of this compound is a critical step in its detoxification and excretion. This process is primarily mediated by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to the hydroxyl group of this compound, forming a more water-soluble glucuronide conjugate.

Research has identified several UGT isoforms that are involved in the glucuronidation of the hydroxylated metabolites of efavirenz, including 8-hydroxyefavirenz. While the specific relative contributions of each isoform to the glucuronidation of this compound are not always clear, studies using recombinant human UGT isoforms have demonstrated that a broad range of these enzymes possess catalytic activity towards 8-hydroxyefavirenz. pharmgkb.orgresearchgate.netnih.gov

The key UGT isoforms implicated in this metabolic pathway include:

UGT1A1 pharmgkb.orgnih.gov

UGT1A3 pharmgkb.orgnih.gov

UGT1A7 pharmgkb.orgnih.gov

UGT1A8 pharmgkb.orgnih.gov

UGT1A9 pharmgkb.orgnih.gov

UGT1A10 pharmgkb.orgnih.gov

UGT2B7 pharmgkb.orgresearchgate.netnih.govoup.com

It is noteworthy that for the direct glucuronidation of the parent compound, efavirenz, UGT2B7 is the principal enzyme involved. researchgate.net However, for the hydroxylated metabolites like 8-hydroxyefavirenz, a wider array of UGTs participate in the conjugation process. pharmgkb.orgresearchgate.net This broad specificity suggests a robust system for the detoxification and elimination of this major metabolite.

The catalytic activity for the glucuronidation of the hydroxylated metabolites of efavirenz shows less inter-individual variability compared to the direct glucuronidation of efavirenz, which can vary significantly among individuals. researchgate.net

Below is an interactive data table summarizing the UGT isoforms involved in the glucuronidation of 8-hydroxyefavirenz.

UGT IsoformRole in 8-Hydroxyefavirenz Glucuronidation
UGT1A1 Involved in the glucuronidation of 8-hydroxyefavirenz. pharmgkb.orgnih.gov
UGT1A3 Participates in the glucuronidation process. pharmgkb.orgnih.gov
UGT1A7 Contributes to the conjugation of 8-hydroxyefavirenz. pharmgkb.orgnih.gov
UGT1A8 Plays a role in the glucuronidation pathway. pharmgkb.orgnih.gov
UGT1A9 Implicated in the glucuronidation of this metabolite. pharmgkb.orgnih.gov
UGT1A10 Shows catalytic activity towards 8-hydroxyefavirenz. pharmgkb.orgnih.gov
UGT2B7 A key enzyme in the glucuronidation of 8-hydroxyefavirenz. pharmgkb.orgresearchgate.netnih.govoup.com
Excretion Pathways of this compound Glucuronide Conjugates

Once this compound is conjugated with glucuronic acid, the resulting glucuronide is significantly more polar and readily excretable from the body. The primary route for the elimination of these conjugates is through the urinary system. pharmgkb.orgnih.govnih.gov

Studies have consistently shown that 8-hydroxyefavirenz-glucuronide is the major metabolite of efavirenz found in the urine. pharmgkb.orgnih.govnih.gov This indicates that the formation of 8-hydroxyefavirenz followed by its glucuronidation is a major metabolic and clearance pathway for the parent drug.

In addition to renal excretion, there is evidence to suggest that biliary excretion also plays a role in the elimination of efavirenz metabolites. oup.com The glucuronide conjugates can be transported into the bile and subsequently eliminated via the feces. However, the predominant route of excretion for 8-hydroxyefavirenz glucuronide is via the urine. pharmgkb.orgnih.gov The specific transporters involved in the renal and biliary excretion of this compound glucuronide have not been extensively detailed in the provided search results.

Biological Activities and Toxicological Profiles of Ent 8 Hydroxy Efavirenz

Neurotoxic Potential of ent-8-Hydroxy Efavirenz (B1671121)

The metabolite of efavirenz, ent-8-Hydroxy Efavirenz, has been identified as a significant contributor to the neurotoxicity associated with the parent drug. johnshopkins.edunih.govresearchgate.net Research suggests that this metabolite is more potent in its neurotoxic effects than efavirenz itself. johnshopkins.edunih.gov

Association with Efavirenz-Related Central Nervous System (CNS) Adverse Events

Clinical and laboratory evidence points to a strong association between this compound and the central nervous system (CNS) adverse events experienced by patients undergoing efavirenz-based therapies. nih.gov These adverse events can range from milder symptoms like sleep disturbances and mood changes to more severe conditions such as psychosis, cerebellar ataxia, and encephalopathy. sajid.co.za Studies have shown that higher plasma levels of 8-hydroxy-efavirenz are associated with an increase in CNS side effects. nih.gov It is hypothesized that individuals who are extensive metabolizers of efavirenz may be at a higher risk for toxicity due to the increased formation of the 8-hydroxy metabolite. nih.govresearchgate.net This suggests that the neurotoxicity observed is not solely due to the parent drug but is significantly mediated by its metabolites. escholarship.org

In Vitro Studies on Neuronal Toxicity and Dendritic Spine Loss

In vitro studies using primary neuron cultures have demonstrated the direct neurotoxic effects of this compound. johnshopkins.edu This metabolite induces neuronal damage in a dose-dependent manner and is considered to be at least an order of magnitude more toxic than its parent compound, efavirenz. johnshopkins.edu

A key finding from these studies is the significant damage to dendritic spines caused by this compound at concentrations as low as 10 nM. johnshopkins.edu Dendritic spines are crucial for synaptic transmission and cognitive function, and their loss is associated with neurocognitive impairment. researchgate.net The concentrations of this compound that cause this damage in vitro have been found to be within the range detected in the cerebrospinal fluid of individuals receiving efavirenz treatment. johnshopkins.edu

Table 1: Comparative Toxicity of Efavirenz and its Metabolites on Dendritic Spines
CompoundConcentration for Considerable Dendritic Spine DamageRelative Toxicity
This compound10 nM~10-fold more toxic than Efavirenz
Efavirenz100 nM-
ent-7-Hydroxy Efavirenz100 nMSimilar to Efavirenz

Impact on Astrocytic Function and Metabolism

Astrocytes, the most abundant glial cells in the CNS, play a critical role in neuronal support and brain homeostasis. This compound has been shown to directly affect astrocytic function and metabolism.

Studies on cultured primary astrocytes have revealed that this compound stimulates the glycolytic flux, leading to increased glucose consumption and lactate (B86563) release. nih.govnih.gov This effect is observed in a time- and concentration-dependent manner, with half-maximal and maximal effects seen at concentrations of 5 and 10 μM, respectively. nih.gov The alteration of astrocytic glucose metabolism by this metabolite could contribute to the adverse neurological side effects reported in patients. nih.gov

Table 2: Effect of this compound on Glycolytic Flux in Astrocytes
Concentration of this compoundEffect on Glycolytic Flux
5 µMHalf-maximal stimulation
10 µMMaximal stimulation

Prolonged exposure of cultured astrocytes to this compound results in time- and concentration-dependent cell toxicity. nih.gov Interestingly, while this compound is more potent in stimulating glycolysis at lower concentrations, it is reported to be less toxic to astrocytes than the parent compound, efavirenz. nih.gov Cultured rat astrocytes have been shown to efficiently accumulate, but not metabolize, both efavirenz and its 8-hydroxy metabolite. nih.gov

Investigated Molecular Mechanisms of Neurotoxicity

Several molecular mechanisms have been investigated to explain the neurotoxic effects of this compound. The evidence points towards a multi-faceted impact on neuronal and glial cells.

One of the primary mechanisms identified is the dysregulation of neuronal calcium homeostasis. johnshopkins.edunih.gov this compound evokes a calcium influx in neurons, which is primarily mediated by L-type voltage-operated calcium channels. johnshopkins.edu The blockade of these channels has been shown to protect dendritic spines from the damage induced by this metabolite. johnshopkins.edu

Furthermore, mitochondrial dysfunction is a significant contributor to the observed neurotoxicity. nih.govresearchgate.netmjmcasereports.org Efavirenz and its metabolites have been linked to mitochondrial damage, which can lead to impaired energy metabolism and increased oxidative stress within neuronal cells. nih.govresearchgate.netescholarship.org Studies have also implicated endoplasmic reticulum stress as another potential mechanism of efavirenz-induced toxicity, which can disrupt protein folding and cellular homeostasis. nih.govnih.gov

Disturbances in Mitochondrial Function and Bioenergetics

Research indicates that this compound, a primary metabolite of Efavirenz, can contribute to mitochondrial dysfunction. While both the parent compound, Efavirenz, and its metabolite did not affect mitochondrial respiration at a concentration of 10 μM, at a higher concentration of 60 μM, both significantly lowered oxygen consumption in mitochondria isolated from cultured astrocytes. This suggests that at higher concentrations, this compound may directly inhibit the respiratory chain.

Interestingly, this compound has been shown to stimulate the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner, with half-maximal and maximal effects observed at 5 and 10 μM, respectively. This stimulation of glycolysis was not additive to that caused by the respiratory chain inhibitor rotenone, implying that the metabolic alterations induced by this compound could be a compensatory response to subtle mitochondrial impairment that may not be detectable by measuring acute oxygen consumption at lower concentrations. The parent drug, Efavirenz, has been linked to a decrease in ATP production, mitochondrial fragmentation, and depolarization in neuronal cells.

Alteration of Calcium Homeostasis

This compound has been identified as a potent neurotoxin that disrupts neuronal calcium homeostasis. Unlike its parent compound, Efavirenz, this compound induces a rapid influx of calcium in neurons. This effect was observed at concentrations as low as 10 nM and appears to be mediated primarily through L-type voltage-operated calcium channels (VOCCs). Blockade of these L-type VOCCs was found to protect dendritic spines from the damage induced by this compound. At a concentration of 10 μM, this compound caused a significant and immediate increase in intraneuronal calcium, leading to a catastrophic loss of membrane integrity in approximately half of the neurons studied.

Decreased Creatine (B1669601) Kinase Activity in Brain Tissue

While direct studies on the effect of this compound on creatine kinase activity are limited, research on the parent compound, Efavirenz, provides some insight. Chronic administration of Efavirenz has been shown to significantly inhibit creatine kinase activity in the cerebellum, hippocampus, striatum, and cortex of mice. Given that creatine kinase is crucial for cellular energy homeostasis in the brain, its inhibition by Efavirenz may be linked to the neurological adverse effects associated with the drug. It is plausible that as a major metabolite, this compound could contribute to this observed decrease in brain creatine kinase activity.

Induction of Pro-inflammatory Brain Cytokines

The neurotoxicity of Efavirenz and its metabolites, including this compound, may involve the induction of pro-inflammatory cytokines in the brain. While specific studies isolating the effect of this compound on brain cytokine production are not detailed in the provided results, the broader context of antiretroviral therapy, including Efavirenz, points towards inflammatory pathways contributing to neurotoxicity. For instance, a study on a regimen including Efavirenz showed that while the treatment had antiviral and anti-inflammatory properties, it also caused subclinical metabolic alterations.

Potential Involvement of the Cannabinoid System

The parent compound, Efavirenz, has been shown to have a selective cytotoxic effect on tumor cells, and this effect is associated with the expression of the cannabinoid receptor CB1. The combination of Efavirenz with cannabinoid agonists resulted in an increase in toxicity, suggesting an involvement of the cannabinoid system. Furthermore, Efavirenz has been noted to interfere with urine screening immunoassays for tetrahydrocannabinol (THC), with evidence suggesting that a glucuronidated metabolite of Efavirenz is responsible for this cross-reactivity. This interaction with components of the cannabinoid system and its screening tests suggests a potential area for further investigation regarding this compound.

Hepatotoxic Potential of this compound

Induction of Hepatocellular Apoptosis

This compound has been demonstrated to be a more potent inducer of hepatic cell death than its parent compound, Efavirenz. In studies using primary human hepatocytes, incubation with synthetic this compound resulted in cell death, activation of caspase-3, and the formation of reactive oxygen species. These effects were observed at earlier time points and at lower concentrations compared to Efavirenz.

The mechanism of apoptosis induction by this compound involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Treatment of primary human hepatocytes with both Efavirenz and this compound stimulated the phosphorylation of JNK and its substrate c-Jun. Furthermore, there was an increase in the mRNA and protein expression of BimEL, a pro-apoptotic isoform of Bim (Bcl-2 interacting mediator of cell death). Inhibition of the JNK pathway prevented the cell death mediated by both Efavirenz and this compound. Silencing of Bim using siRNA also prevented cell death resulting from treatment with this compound.

CompoundEffect on HepatocytesMechanismReference
This compound Induces apoptosis, caspase-3 activation, and reactive oxygen species formation. More potent than Efavirenz.Activation of the JNK signaling pathway and increased expression of BimEL.
Efavirenz Induces apoptosis.Activation of the JNK signaling pathway and increased expression of BimEL.

Activation of Proapoptotic Signaling Pathways

This compound has been shown to activate signaling pathways that lead to programmed cell death, or apoptosis, in primary human hepatocytes. nih.gov This activation is a key component of its toxicological effects on the liver.

c-Jun N-terminal Kinase (JNK) Pathway Involvement

Treatment of primary human hepatocytes with this compound stimulates the phosphorylation of c-Jun N-terminal kinase (JNK) and its substrate, c-Jun. nih.gov The activation of the JNK signaling pathway is a required step for the hepatocyte death mediated by this compound. nih.gov Inhibition of JNK has been found to prevent the cell death induced by this metabolite. nih.gov This indicates a direct link between the JNK pathway and the proapoptotic activity of this compound. nih.govnih.gov

BimEL-Dependent Cell Death Mechanisms

The proapoptotic effects of this compound are also dependent on the Bcl-2 interacting mediator of cell death, extra long isoform (BimEL). nih.govnih.gov Studies have demonstrated an increase in both the mRNA and protein expression of BimEL in primary human hepatocytes following exposure to this compound. nih.gov Silencing the expression of Bim using siRNA has been shown to prevent cell death induced by the metabolite. nih.gov This highlights the critical role of BimEL in the apoptotic cascade initiated by this compound. nih.gov

Mitochondrial Damage and Reactive Oxygen Species (ROS) Production in Hepatocytes

Incubation of primary human hepatocytes with this compound leads to the formation of reactive oxygen species (ROS). nih.gov This metabolite has been observed to induce cell death and ROS production in hepatocytes. researchgate.net The production of ROS is an indicator of oxidative stress and mitochondrial dysfunction, which are key factors in cellular damage. Notably, this compound exerts these effects at earlier time points and at lower concentrations than its parent compound, efavirenz. nih.gov

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response Induction

While both efavirenz and this compound can induce the unfolded protein response (UPR), they exhibit differing potencies. The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. plos.orgmdpi.com In primary human hepatocytes, this compound treatment resulted in a 10.3-fold increase in the splicing of X-box binding protein 1 (XBP1), a key indicator of the activation of the inositol-requiring enzyme 1α (IRE1α) branch of the UPR. nih.gov In primary mouse hepatocytes, the same metabolite caused a 2.9-fold increase in spliced XBP1. nih.gov However, it did not lead to a change in the levels of phosphorylated IRE1α (p-IRE1α) in mouse hepatocytes. nih.gov

Activation of Hepatic Cell Stress Regulators

This compound is involved in the activation of key cell stress regulators in hepatocytes, although to a lesser extent than its parent compound in some respects. nih.gov As mentioned, it stimulates the splicing of XBP1, indicating an activation of the IRE1α-XBP1 signaling pathway, which is a highly conserved pathway that can result in JNK-dependent cell death. nih.gov

Concentration-Dependent Biological Effects and Proposed Toxicity Thresholds

The biological effects of this compound are concentration-dependent. It has been shown to be more potent than efavirenz, inducing cell death, caspase-3 activation, and ROS formation at lower concentrations and at earlier time points. nih.gov In studies with primary human hepatocytes, this compound demonstrated these effects at concentrations lower than those required for efavirenz. nih.gov Furthermore, in cultured rat astrocytes, this compound stimulated the glycolytic flux in a time- and concentration-dependent manner, with half-maximal and maximal effects observed at concentrations of 5 µM and 10 µM, respectively. nih.gov While specific toxicity thresholds have not been formally proposed in the reviewed literature, the available data suggests that even low micromolar concentrations can induce significant biological effects. For instance, a 10 nM concentration of 8-OH-EFV was found to cause considerable damage to dendritic spines in primary neurons. johnshopkins.edu

Interactive Data Table: Concentration-Dependent Effects of this compound

Cell TypeEffectConcentrationReference
Primary Human HepatocytesCell death, caspase-3 activation, ROS formationLower than Efavirenz nih.gov
Primary Human Hepatocytes10.3-fold increase in spliced XBP150 µM nih.gov
Primary Mouse Hepatocytes2.9-fold increase in spliced XBP150 µM nih.gov
Rat AstrocytesHalf-maximal stimulation of glycolytic flux5 µM nih.gov
Rat AstrocytesMaximal stimulation of glycolytic flux10 µM nih.gov
Primary NeuronsDamage to dendritic spines10 nM johnshopkins.edu

Cerebrospinal Fluid (CSF) Concentrations of this compound

Research has demonstrated the presence of this compound, a major metabolite of Efavirenz, within the cerebrospinal fluid (CSF), indicating its ability to cross the blood-brain barrier. The concentration of this metabolite in the central nervous system is a significant area of study due to its association with neuronal toxicity. researchgate.nettandfonline.comnih.gov

A randomized controlled trial was conducted to assess the CSF exposure of Efavirenz and its primary metabolites, including 8-hydroxy-efavirenz, in HIV-infected individuals. The study involved two groups of participants receiving different daily doses of Efavirenz, 400 mg and 600 mg. After a minimum of 12 weeks of therapy, CSF samples were collected and analyzed. nih.govclinpgx.org

The findings revealed that the geometric mean concentration of 8-hydroxy-efavirenz in the CSF was 5.1 ng/mL for the group receiving the 400 mg dose of Efavirenz. nih.govclinpgx.org For the group receiving the 600 mg dose, the geometric mean concentration of the metabolite was 3.1 ng/mL. nih.govclinpgx.org Interestingly, the study observed that CSF exposure to 8-hydroxy-efavirenz was not dependent on its plasma concentration, suggesting the possibility of saturable pharmacokinetic effects. nih.govnih.gov

The data from this study is summarized in the interactive table below.

Table 1: Geometric Mean Cerebrospinal Fluid (CSF) Concentrations of this compound
Efavirenz Dosage ArmGeometric Mean (ng/mL)90% Confidence Interval (CI)
400 mg5.14.0 - 6.4
600 mg3.12.1 - 4.4

Correlation of this compound Levels with Neuronal Toxicity Thresholds

The presence of this compound in the CSF is clinically relevant due to its established neurotoxic properties. nih.gov Scientific literature indicates that this metabolite is toxic to neuron cultures at concentrations that have been observed in the cerebrospinal fluid of patients undergoing Efavirenz therapy. researchgate.netnih.gov The mechanisms underlying this neurotoxicity are multifaceted and include mitochondrial damage and an increase in proinflammatory cytokines. nih.gov

A proposed neuronal toxicity threshold for 8-hydroxy-efavirenz has been identified as 3.3 ng/mL. nih.govclinpgx.orgnih.gov In the previously mentioned study, a significant number of participants had CSF concentrations of 8-hydroxy-efavirenz that exceeded this threshold. Specifically, 11 out of 14 subjects in the 400 mg Efavirenz group and 7 out of 14 subjects in the 600 mg group presented with CSF levels above this toxic threshold. nih.govclinpgx.orgnih.gov

Further research has characterized this compound as a potent neurotoxin capable of inducing dendritic spine injury. nih.gov In vitro studies using primary neuronal cultures have shown that this compound can induce apoptosis and cause a loss of dendritic spines at concentrations as low as 0.01 μM. caymanchem.com This suggests that even at very low concentrations, the metabolite can damage neurites, which may contribute to the cognitive impairments associated with Efavirenz treatment. nih.gov Additionally, higher plasma levels of 8-hydroxy-efavirenz have been directly correlated with central nervous system side effects in patients. nih.gov

The table below illustrates the proportion of study participants whose CSF concentrations of this compound surpassed the proposed neurotoxicity threshold.

Table 2: Participants Exceeding the Proposed Neuronal Toxicity Threshold (3.3 ng/mL) of this compound in CSF
Efavirenz Dosage ArmNumber of Participants Exceeding ThresholdTotal Participants in ArmPercentage Exceeding Threshold
400 mg111478.6%
600 mg71450.0%

Pharmacogenetic and Pharmacokinetic Considerations of Ent 8 Hydroxy Efavirenz

Influence of Cytochrome P450 2B6 (CYP2B6) Genetic Polymorphisms

The metabolism of the antiretroviral drug Efavirenz (B1671121) is highly variable among individuals, a phenomenon largely attributed to genetic differences in metabolic enzymes. The primary pathway for Efavirenz clearance is through 8-hydroxylation to form its major metabolite, ent-8-Hydroxy Efavirenz. clinpgx.orggbcbiotech.com This metabolic process is predominantly catalyzed by the hepatic enzyme Cytochrome P450 2B6 (CYP2B6). clinpgx.orgnih.govnih.gov The gene encoding CYP2B6 is known to be highly polymorphic, with numerous identified variations that can significantly alter the enzyme's expression and functional activity. gbcbiotech.comnih.gov Consequently, these genetic polymorphisms are a major determinant of the variability in Efavirenz metabolism and patient exposure to both the parent drug and its metabolites. nih.gov

Specific single nucleotide polymorphisms (SNPs) in the CYP2B6 gene have been shown to cause a significant reduction in the enzyme's ability to convert Efavirenz to this compound. Among the most studied and clinically relevant SNPs are c.516G>T (rs3745274) and c.983T>C (rs28399499). nih.govnih.gov The 516G>T polymorphism is a key component of the CYP2B66 and *CYP2B69 alleles, while the 983T>C variant is found in the CYP2B616 and CYP2B618 alleles. nih.govnih.gov

In vitro studies using expressed CYP2B6 variants have demonstrated that these polymorphisms lead to a diminished or complete loss of function for Efavirenz 8-hydroxylation. nih.govnih.gov This provides a clear mechanistic basis for the observed pharmacogenetic differences in Efavirenz disposition among patients. nih.gov The relative activity for S-Efavirenz 8-hydroxylation varies significantly across different CYP2B6 variants, with some showing minimal to no metabolic activity. nih.gov

Table 1: Relative Activity of CYP2B6 Variants in S-Efavirenz 8-Hydroxylation
CYP2B6 Variant GroupRelative Metabolic ActivitySpecific Alleles
Increased FunctionCYP2B6.4 > CYP2B6.1CYP2B64
Normal FunctionCYP2B6.1 ≈ CYP2B6.5 ≈ CYP2B6.17CYP2B61 (Wild-type), CYP2B65, CYP2B617
Decreased FunctionCYP2B6.1 > CYP2B6.6 ≈ CYP2B6.7 ≈ CYP2B6.9 ≈ CYP2B6.19 ≈ CYP2B6.26CYP2B66, CYP2B67, CYP2B69, CYP2B619, CYP2B626
No FunctionMinimal to negligible activityCYP2B616, CYP2B6*18

Data sourced from in vitro studies comparing Clmax values for S-efavirenz 8-hydroxylation. nih.gov

The reduced formation of this compound in individuals with decreased-function CYP2B6 alleles has a direct and significant impact on the pharmacokinetics of the parent drug. nih.govnih.gov Slower metabolism leads to reduced oral clearance of Efavirenz, resulting in higher plasma concentrations of the drug. nih.gov

Numerous clinical studies have established a strong correlation between CYP2B6 genotype and Efavirenz plasma levels. For instance, patients homozygous for the CYP2B66 allele (genotype TT at position 516) exhibit significantly lower Efavirenz clearance and consequently higher plasma concentrations compared to individuals with the wild-type (CYP2B61/1 or GG) or heterozygous (CYP2B61/6 or GT) genotypes. nih.govnih.govmagnusgroup.org One study found that the total clearance of Efavirenz in individuals with the CYP2B66/*6 genotype was approximately 30% lower than in those carrying the wild-type or heterozygous alleles. nih.govnih.gov The effect is dose-dependent, with median Efavirenz concentrations being more than five times higher in patients with the CYP2B6 c.516TT genotype compared to those with GG and GT genotypes. clinpgx.orgd-nb.info

Table 2: Impact of CYP2B6 c.516G>T Genotype on Efavirenz Plasma Concentrations
GenotypePredicted Metabolic RateMean Plasma Efavirenz Concentration (mg/L)
GG (Wild-type)Extensive/Normal Metabolizer2.08 - 2.88
GT (Heterozygous)Intermediate Metabolizer3.21 - 3.43
TT (Homozygous Variant)Slow Metabolizer8.48 - 13.62

Data represent a range of mean concentrations observed in clinical studies. d-nb.info

While this compound is pharmacologically inactive against HIV-1, it is not an inert compound. nih.gov In vitro studies have demonstrated that it is a neurotoxic molecule, capable of inducing dendritic spine injury in neurons. nih.govcaymanchem.com This has led to the hypothesis that this compound may be a primary contributor to the central nervous system (CNS) adverse effects commonly associated with Efavirenz therapy. nih.gov

The relationship between CYP2B6 genotype and these adverse effects is complex and subject to conflicting reports. One hypothesis suggests that individuals who are slow metabolizers (e.g., homozygous for the 516T allele) would produce less of the neurotoxic this compound metabolite. nih.gov This could potentially lead to a lower incidence of CNS side effects, and some studies in patients of African origin have reported that slower metabolism was associated with statistically fewer adverse experiences. nih.gov

However, this finding contrasts with earlier reports, which associated slow-metabolizing genotypes with an increased risk of CNS toxicity. nih.govnih.gov This opposing view is often attributed to the significantly elevated plasma concentrations of the parent drug, Efavirenz, in slow metabolizers, with the parent drug itself also contributing to neuropsychological effects. nih.govtellmegen.com The precise role of this compound versus the parent Efavirenz molecule in mediating CNS toxicity in different genetic populations remains an area of active investigation.

Population Pharmacokinetic Modeling of Efavirenz and its Hydroxylated Metabolites

To better understand and quantify the various factors influencing drug disposition, researchers have developed population pharmacokinetic (PK) models for Efavirenz and its primary metabolites. nih.govnih.govresearchgate.net These mathematical models integrate data from multiple individuals to describe the time course of drug absorption, distribution, metabolism, and elimination for a typical person and to identify sources of variability between people.

A consistent finding from these population PK models is that the CYP2B6 genotype is the single most important covariate predicting Efavirenz clearance. nih.govnih.gov The models confirm that the metabolic pathway leading to the formation of this compound is the predominant route of elimination, accounting for an estimated 65% to 80% of the total clearance of the parent drug. nih.govnih.gov

Structurally, these models often characterize Efavirenz disposition using a two-compartment model following oral administration. nih.gov The elimination of Efavirenz from the central compartment is then described by the first-order formation of its hydroxylated metabolites, primarily this compound. nih.gov By incorporating genetic data, these models can simulate Efavirenz and metabolite concentrations over time for patients with different CYP2B6 genotypes, serving as a foundation for exploring pharmacogenetic-based dosing strategies. nih.govnih.gov

Tissue-Specific Distribution and Accumulation of this compound (e.g., Brain, Liver)

The distribution of Efavirenz and its metabolites into specific tissues is critical for both its therapeutic efficacy and its potential for toxicity. As the primary site of metabolism, the liver exhibits significant exposure to both Efavirenz and its metabolites. acs.org Studies using mass spectrometry imaging on murine tissues have detected both Efavirenz and hydroxylated Efavirenz (which includes this compound) within liver sections, noting a heterogeneous distribution pattern. acs.org

The brain is a key site of interest due to its role as a viral reservoir and the prevalence of CNS-related side effects. acs.orgnih.gov Efavirenz is known to cross the blood-brain barrier and accumulate in brain tissue, with studies in primate models showing focally increased signals in grey matter relative to white matter. nih.govnatap.org Importantly, the neurotoxic metabolite this compound has also been detected in brain tissue samples. acs.org The presence of this metabolite within the CNS provides a direct biological link to its potential role in Efavirenz-induced neurotoxicity. acs.org Physiologically based pharmacokinetic (PBPK) models predict that Efavirenz concentrations in brain tissue are substantially higher than in plasma, with a predicted tissue-to-plasma ratio of approximately 15.8 in humans. nih.gov

Drug Drug Interactions Affecting Ent 8 Hydroxy Efavirenz Metabolism

Induction of Cytochrome P450 Enzymes by Co-administered Xenobiotics

The metabolism of Efavirenz (B1671121) is heavily influenced by the activity of cytochrome P450 (CYP) enzymes, particularly CYP2B6. Co-administration of drugs that induce these enzymes can accelerate the metabolic conversion of Efavirenz, impacting its systemic exposure.

Rifampicin-Mediated Induction of CYP2B6 and Enhanced Efavirenz 8-Hydroxylation

Rifampicin, a potent inducer of various drug-metabolizing enzymes, significantly enhances the 8-hydroxylation of Efavirenz through the induction of CYP2B6. nih.govnih.gov This is a critical interaction, especially in patients co-infected with tuberculosis and HIV, where co-therapy with Rifampicin and Efavirenz is common. clinpgx.orgnih.govsci-hub.se The induction of CYP2B6 by Rifampicin is mediated through the activation of nuclear receptors like the pregnane X receptor (PXR). clinpgx.orgunivmed.org This activation leads to increased transcription and synthesis of the CYP2B6 enzyme, thereby accelerating the conversion of Efavirenz to its major metabolite, 8-hydroxyefavirenz (B1664214). nih.govsci-hub.se Studies in healthy volunteers have demonstrated that pretreatment with Rifampicin significantly enhances CYP2B6-mediated Efavirenz 8-hydroxylation. nih.govnih.gov

Consequences for Efavirenz and ent-8-Hydroxy Efavirenz Exposure

The induction of CYP2B6 by Rifampicin has direct and significant consequences on the plasma concentrations of both Efavirenz and its 8-hydroxy metabolite. Co-administration of Rifampicin leads to a marked decrease in Efavirenz exposure, characterized by a lower maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC). nih.gov Conversely, this enzymatic induction results in a substantial increase in the exposure to 8-hydroxyefavirenz. nih.govnih.gov

One study in healthy volunteers reported that Rifampicin treatment increased the oral clearance of Efavirenz by approximately 2.5-fold, while decreasing the Cmax and AUC by about 1.6-fold and 2.5-fold, respectively. nih.gov In the same study, the Cmax and AUC of 8-hydroxyefavirenz were substantially increased. nih.gov Similarly, a study in Ethiopian patients with TB-HIV co-infection found that Rifampicin-based therapy significantly increased the exposure to 8-hydroxyefavirenz, with the area under the curve (AUC) being 79% greater compared to patients not receiving Rifampicin. nih.gov This effect was more pronounced in women and carriers of the CYP2B6*6 allele. nih.gov

However, the impact of Rifampicin on Efavirenz concentrations can be complex and may not be uniform across all populations. Some studies have suggested that despite the induction effect, standard doses of Efavirenz may still maintain therapeutic concentrations in many patients co-treated with Rifampicin. dovepress.comaidsmap.com

Table 1: Effect of Rifampicin Co-administration on Efavirenz and 8-Hydroxy Efavirenz Pharmacokinetic Parameters

Parameter Change with Rifampicin Reference
Efavirenz Oral Clearance ~2.5-fold increase nih.gov
Efavirenz Cmax ~1.6-fold decrease nih.gov
Efavirenz AUC ~2.5-fold decrease nih.gov
8-Hydroxy Efavirenz Cmax Substantial increase nih.govnih.gov

Inhibition of Cytochrome P450 and UGT Isoforms Involved in this compound Formation and Conjugation

While Efavirenz metabolism is susceptible to induction, it is also subject to inhibition, which can affect the formation and subsequent conjugation of this compound. Efavirenz itself can act as an inhibitor of several CYP450 enzymes. nih.gov In vitro studies have shown that Efavirenz is a potent competitive inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19. nih.gov

The formation of this compound is primarily catalyzed by CYP2B6. clinpgx.orgnih.gov Therefore, co-administration of drugs that inhibit CYP2B6 could potentially decrease the formation of this metabolite, leading to higher plasma concentrations of the parent drug, Efavirenz.

Following its formation, 8-hydroxyefavirenz undergoes further metabolism through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. clinpgx.org Multiple UGT isoforms, including UGT2B7, are involved in the conjugation of hydroxylated Efavirenz metabolites. clinpgx.orgnih.gov Inhibition of these UGT isoforms could lead to an accumulation of 8-hydroxyefavirenz. Efavirenz has been shown to inhibit the glucuronidation of zidovudine, a process also mediated by UGT2B7, suggesting a potential for drug-drug interactions at the level of glucuronidation. nih.gov

Clinical Relevance of Metabolic Interactions on Efavirenz Treatment Outcomes

The metabolic interactions affecting Efavirenz and this compound have significant clinical relevance. The therapeutic window for Efavirenz is well-defined, with plasma concentrations below 1,000 ng/mL associated with an increased risk of virological failure, and concentrations above 4,000 ng/mL linked to a higher risk of central nervous system adverse effects. nih.gov

The induction of Efavirenz metabolism by drugs like Rifampicin is a major concern in the management of HIV/TB co-infected patients, as it can potentially lead to subtherapeutic Efavirenz concentrations and subsequent treatment failure. univmed.orgnih.gov However, the clinical picture is nuanced by factors such as genetic polymorphisms in CYP2B6, which can significantly influence an individual's metabolic capacity. nih.govnih.govclinpgx.org For instance, individuals with slow metabolizer genotypes of CYP2B6 may be less affected by inducers and may even be at a higher risk of toxicity. nih.gov

Conversely, inhibition of Efavirenz metabolism can lead to supratherapeutic plasma concentrations, increasing the risk of dose-dependent toxicities. The neurotoxicity of Efavirenz has been a concern, and while 8-hydroxyefavirenz is considered inactive regarding antiretroviral activity, it has been shown to be neurotoxic. nih.gov Therefore, alterations in its formation and clearance could also have clinical implications.

The interplay between enzyme induction, inhibition, and genetic factors creates a complex scenario where the co-administration of other drugs with Efavirenz requires careful consideration to maintain therapeutic efficacy and minimize the risk of adverse events.

Analytical Methodologies for the Detection and Quantification of Ent 8 Hydroxy Efavirenz

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques form the bedrock for the separation and analysis of ent-8-hydroxy efavirenz (B1671121) from complex biological matrices. These methods provide the high resolution and sensitivity necessary for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds. The development of a robust HPLC method for ent-8-hydroxy efavirenz requires the careful optimization of several parameters to achieve effective separation and detection.

Validated HPLC methods coupled with UV detection have been successfully employed for the simultaneous determination of efavirenz and its hydroxylated metabolites, including 8-hydroxy efavirenz. nih.govactascientific.com These methods typically utilize a reversed-phase C18 column, which is well-suited for separating moderately polar compounds like efavirenz and its metabolites. The composition of the mobile phase is a critical factor, often consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (such as acetonitrile or methanol). The separation can be performed using either an isocratic or a gradient elution to achieve the best resolution. UV detection is commonly set at a wavelength where both the parent drug and its metabolites show strong absorbance, frequently around 247 nm. nih.govijpras.com

Method validation is rigorously performed to ensure the reliability and reproducibility of the results. Key validation parameters include:

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the detector's response over a specified range.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the degree of scatter of the results. Both intraday and interday precision are evaluated, with the relative standard deviation (RSD) typically required to be less than 15%.

Selectivity: This is the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.

Recovery: This parameter assesses the efficiency of the extraction procedure from the biological matrix.

ParameterTypical SpecificationObserved Finding
Linearity RangeVariable, e.g., 1–300 μg/mLCorrelation coefficient (r²) > 0.999 nih.gov
Accuracy85-115% RecoveryWithin acceptable limits ufrgs.br
Precision (RSD)< 15%Intra- and inter-day RSDs are typically low ufrgs.br
Limit of Quantification (LOQ)Variable, e.g., 0.1 μg/mLSufficient for pharmacokinetic studies nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For applications demanding superior sensitivity and specificity, especially when dealing with low-concentration samples, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique combines the separation capabilities of LC with the precise mass analysis of MS/MS, offering exceptional selectivity and sensitivity for quantifying this compound. semanticscholar.orgplos.org

In a typical LC-MS/MS workflow, the analyte is first separated chromatographically and then ionized, usually through electrospray ionization (ESI). The resulting ions are then fragmented, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). This approach significantly minimizes background interference and enhances specificity. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of efavirenz and its metabolites in diverse biological matrices such as plasma, peripheral blood mononuclear cells (PBMCs), and even saliva. nih.govnih.govresearchgate.net These highly sensitive methods can detect and quantify this compound at very low levels, often in the nanogram or picogram per milliliter range. nih.gov

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is crucial for removing interfering substances from biological matrices and concentrating the analyte of interest prior to instrumental analysis. nih.govnih.gov Common strategies for this compound include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte from the aqueous biological sample into an immiscible organic solvent. A mixture of ethyl acetate and hexane has been used for the extraction of 8-hydroxy efavirenz from plasma. researchgate.net

Solid-Phase Extraction (SPE): SPE employs a solid sorbent to selectively adsorb the analyte, which is subsequently eluted with an appropriate solvent. This method often yields cleaner extracts compared to LLE and can be automated for higher throughput. nih.gov

Protein Precipitation (PPT): In this simpler and faster method, a protein-precipitating agent like acetonitrile or methanol is added to the plasma sample. After centrifugation to remove the precipitated proteins, the supernatant containing the analyte is analyzed. plos.org

The choice of the most suitable technique depends on factors such as the required sensitivity, the nature of the biological matrix, and the analytical instrumentation being used.

Applications in In Vitro Metabolic Studies and In Vivo Pharmacokinetic Assessments

The validated analytical methods for this compound are indispensable tools in various research settings.

In Vivo Pharmacokinetic Assessments: In clinical settings, these analytical methods are employed to measure the concentrations of this compound in biological fluids from patients receiving efavirenz. This data is essential for characterizing the pharmacokinetic profile of the metabolite, including its formation and elimination rates. nih.govresearchgate.net Pharmacokinetic studies have confirmed that 8-hydroxy efavirenz is a major metabolite of efavirenz present in human plasma. clinpgx.orgnih.gov

Study TypeApplication of Analytical MethodKey Findings
In Vitro MetabolismQuantification of 8-hydroxy efavirenz in human liver microsomes.CYP2B6 is the principal enzyme responsible for the 8-hydroxylation of efavirenz. clinpgx.orgnih.gov
In Vivo PharmacokineticsMeasurement of This compound concentrations in patient plasma samples.Characterization of the metabolite's absorption, distribution, metabolism, and excretion (ADME) profile.

Q & A

Q. What analytical methods are validated for quantifying ent-8-Hydroxy Efavirenz in biological samples?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound in plasma and cerebrospinal fluid (CSF). Methods involve protein precipitation with acetonitrile, separation using a C18 column, and mobile phases containing sodium dihydrogen orthophosphate buffer (pH adjusted to 3.0–4.0). Validation parameters (linearity, precision, accuracy) should adhere to FDA bioanalytical guidelines. Gas chromatography (GC) with mass spectrometry is also employed for cross-validation .

Q. How does CYP2B6 genetic polymorphism influence this compound formation?

CYP2B6 slow metabolizers (e.g., 516G>T or 983T>C polymorphisms) exhibit reduced efavirenz 8-hydroxylation, leading to higher plasma efavirenz concentrations. However, CSF this compound concentrations remain stable across metabolizer statuses, suggesting alternative pathways (e.g., CYP2A6-mediated metabolism or CNS-specific metabolism). Experimental confirmation requires genotyping (PCR-RFLP) paired with pharmacokinetic profiling in clinical cohorts .

Q. What enzymatic pathways dominate this compound formation in vitro?

CYP2B6 is the primary enzyme catalyzing efavirenz 8-hydroxylation (77.5% of total metabolism in human liver microsomes), while CYP2A6 contributes marginally. Kinetic assays (e.g., Michaelis-Menten parameters) using recombinant enzymes and chemical inhibitors (e.g., thioTEPA for CYP2B6) are critical for pathway validation. Secondary metabolism involves CYP2B6-mediated oxidation of 8-Hydroxy Efavirenz to dihydroxylated metabolites, detectable via LC-MS/MS .

Advanced Research Questions

Q. How can conflicting data on CSF vs. plasma this compound concentrations be resolved experimentally?

Discrepancies arise due to potential CNS-specific metabolism or plasma spillover. To investigate:

  • Use paired CSF/plasma samples from CYP2B6-genotyped cohorts.
  • Quantify metabolite ratios (e.g., CSF:plasma) via HPLC and correlate with neurocognitive scores (e.g., Color Trails Test).
  • Apply linear regression adjusting for CYP2A6 polymorphisms (e.g., *48A/C), which may enhance CNS metabolism in slow CYP2B6 metabolizers .

Q. What mechanisms explain CYP2B6 inactivation by this compound?

Incubation of CYP2B6 with this compound in reconstituted systems leads to irreversible enzyme inactivation via reactive intermediate formation (e.g., quinone methides). Assess inactivation kinetics using probe substrates (e.g., bupropion) and monitor heme loss via CO difference spectra. Contrast with reversible inactivation by parent efavirenz, which is NADPH-dependent and dialysis-recoverable .

Q. How should in vitro studies differentiate primary vs. secondary metabolic pathways of this compound?

  • Primary metabolism: Use human liver microsomes (HLM) with NADPH cofactor and quantify 8-Hydroxy Efavirenz via time-course assays.
  • Secondary metabolism: Incubate synthetic 8-Hydroxy Efavirenz with HLM/CYP-expressing systems and identify dihydroxylated metabolites (e.g., 8,14-dihydroxyefavirenz) using high-resolution MS. Exclude glucuronidation/sulfation artifacts by including UDPGA/PAPS inhibitors .

Q. What statistical approaches address variability in this compound pharmacokinetic data?

  • For genetic association studies: Multivariate regression adjusting for CYP2B6/CYP2A6 haplotypes and covariates (e.g., age, BMI).
  • For dose-response relationships: Non-linear mixed-effects modeling (NONMEM) to estimate population pharmacokinetic parameters.
  • For neurocognitive correlations: Mann-Whitney U tests for non-normal distributions and Bonferroni correction for multiple comparisons .

Contradictions and Mitigation Strategies

  • Contradiction: CYP2B6 slow metabolizers show no CSF this compound reduction despite lower plasma ratios.
    Resolution: Investigate CYP2A6*48A/C polymorphism’s role in CNS-specific metabolism using gene-edited cell models .

  • Contradiction: In vitro absence of 8,14-dihydroxyefavirenz vs. in vivo detection.
    Resolution: Test glucuronidated/sulfated 8-Hydroxy Efavirenz as precursors in secondary metabolism assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.